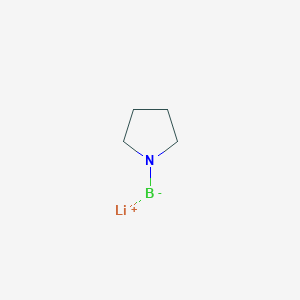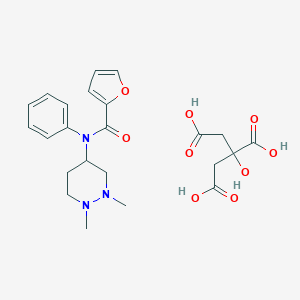
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as HDPF, and its molecular formula is C21H25N3O7.
Mécanisme D'action
The mechanism of action of HDPF is not fully understood; however, it is believed to act through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HDPF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.
Effets Biochimiques Et Physiologiques
HDPF has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes. HDPF has also been shown to inhibit the production of reactive oxygen species, which contributes to its antioxidant properties. In addition, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HDPF in lab experiments is its availability and low cost. HDPF is also relatively stable and has a long shelf life, making it a convenient compound for use in experiments. However, one of the limitations of using HDPF is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of HDPF, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and industry. In medicine, HDPF could be further studied for its potential use in the treatment of various inflammatory diseases, such as arthritis and asthma. In agriculture, HDPF could be further studied for its potential use as a pesticide for the control of fungal and insect pests. In industry, HDPF could be further studied for its potential use as a chelating agent for the removal of heavy metals from wastewater.
Méthodes De Synthèse
There are several methods for synthesizing HDPF, including the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of 2-hydroxy-1,2,3-propanetricarboxylic acid. Another method involves the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of citric acid.
Applications De Recherche Scientifique
HDPF has been extensively studied for its potential applications in various scientific fields. In medicine, HDPF has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In industry, HDPF has been used as a chelating agent for the removal of heavy metals from wastewater.
Propriétés
Numéro CAS |
149997-06-8 |
|---|---|
Nom du produit |
2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Formule moléculaire |
C23H29N3O9 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H21N3O2.C6H8O7/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,12,15H,10-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
IGIXBIAKUXWXLX-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonymes |
N-(1,2-dimethyldiazinan-4-yl)-N-phenyl-furan-2-carboxamide, 2-hydroxyp ropane-1,2,3-tricarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)
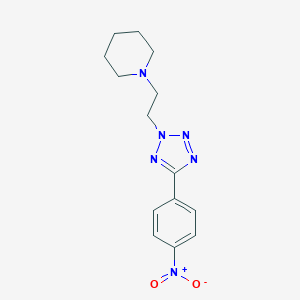
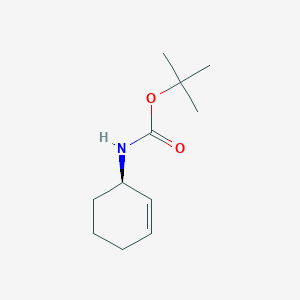
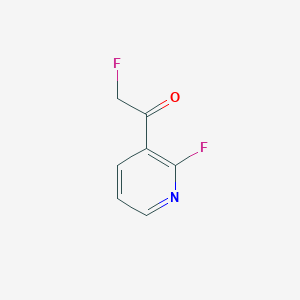

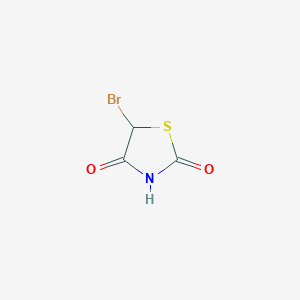
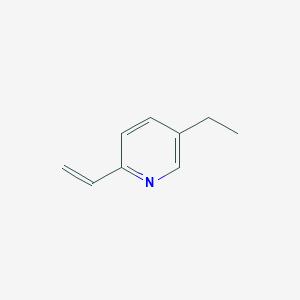
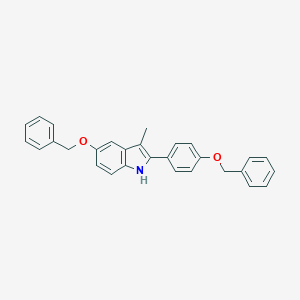

methanone](/img/structure/B134181.png)
